molecular formula C23H22N2O6 B2563369 8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896804-63-0

8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2563369
CAS No.: 896804-63-0
M. Wt: 422.437
InChI Key: QBEVIHMZRWGOQB-UHFFFAOYSA-N
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Description

8-Methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione ( 896804-63-0) is a high-purity chemical compound offered for research and development purposes. This compound features a complex chromeno[2,3-d]pyrimidine-dione core structure, which is part of a class of nitrogen-containing heterocyclic scaffolds recognized for their privileged status in medicinal chemistry and drug discovery due to their ability to provide ligands for various biological receptors . With a molecular formula of C23H22N2O6 and a molecular weight of 422.44 g/mol , this reagent is suitable for various laboratory research applications. It is available for purchase from certified suppliers with a minimum purity of 90% . As a fused heterocyclic system, this compound shares structural similarities with pyrido[2,3-d]pyrimidine derivatives, which have demonstrated significant potential in biomedical research . Researchers can utilize this compound for exploratory studies in developing novel therapeutic agents, as a building block in synthetic chemistry, or as a standard in analytical method development. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-28-12-4-11-25-21(14-5-7-15(29-2)8-6-14)24-22-19(23(25)27)20(26)17-10-9-16(30-3)13-18(17)31-22/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEVIHMZRWGOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the chromeno-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chromeno-pyrimidine core with various substituents that influence its biological properties. The IUPAC name of the compound is this compound. Its molecular formula is C22H24N2O5C_{22}H_{24}N_2O_5 and it has a molecular weight of 396.44 g/mol.

Anticancer Properties

Recent studies have demonstrated that compounds in the chromeno-pyrimidine class exhibit significant anticancer activity. For instance, derivatives with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including colon (HCT-15 and HT-29) and ovarian (NCI/ADR-RES) cancers. The mechanism often involves apoptosis induction and modulation of key signaling pathways such as the EGFR and VEGFR-2 pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-1512 ± 1.5Apoptosis via Bax/Bcl2 ratio
Compound BHT-2915 ± 0.9EGFR inhibition
Compound CNCI/ADR-RES10 ± 0.5VEGFR-2 inhibition

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Similar chromeno-pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating that this compound may also exhibit similar properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a dual inhibitor of EGFR and VEGFR-2, leading to reduced tumor growth and angiogenesis .
  • Induction of Apoptosis : The compound has been shown to alter the Bax/Bcl2 ratio, promoting apoptosis in cancer cells .

Case Studies

In a recent study evaluating multiple derivatives of chromeno-pyrimidines, it was found that those with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts. For example, a derivative closely related to our compound showed an IC50 value of 7.2 µM against MIF2 tautomerase activity, demonstrating significant inhibitory potency .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that chromeno-pyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated substantial inhibition of cell proliferation across various cancer cell lines. The mechanism of action is thought to involve modulation of cellular processes critical for tumor growth and survival.

A study highlighted the synthesis of related heterocycles that serve as precursors for novel triazines and triazepines with potential anticancer activity. These derivatives were synthesized through interactions with various reagents and exhibited promising results against tumor cells .

Antimicrobial Activity

Research has shown that 8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione possesses antimicrobial properties against several bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for various therapeutic applications:

  • Cancer Therapy : Due to its anticancer properties, it may be developed into a treatment option for various malignancies.
  • Antimicrobial Treatments : Its ability to combat bacterial infections suggests potential use in developing new antibiotics.
  • Anti-inflammatory Applications : There is evidence suggesting that chromeno-pyrimidine derivatives may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.

Case Studies

Several case studies have explored the synthesis and application of related compounds:

  • Study on Triazine Derivatives : A study focused on synthesizing triazine derivatives from a precursor similar to this compound demonstrated their efficacy as potential anti-tumor agents .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various chromeno-pyrimidine derivatives, revealing significant activity against multiple bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences in Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS/ID) Substituents Molecular Weight (g/mol) XLogP3 Rotatable Bonds TPSA (Ų)
Target Compound* 8-OMe, 2-(4-OMe-Ph), 3-(3-OMe-Pr) ~358–390 ~3.7 ~6 ~68.2
899414-09-6 8-OMe, 2-(i-Pr), 3-(3-OMe-Pr) 358.39 3.2 (est.) 7 68.2
900269-23-0 8-OMe, 2-Pr, 3-(2-Ph-Et) 390.4 3.7 6 68.2
Compound 7 1,3-di-OMe-Me, 6-(3-OH-2-OHMe-Pr) 312.3 (est.) 0.5 (est.) 5 >90

Notes:

  • Target Compound : Higher lipophilicity (XLogP3 ~3.7) compared to hydroxylated analogs (e.g., Compound 7, XLogP3 ~0.5) due to methoxy groups .
  • Rotatable Bonds : The 3-methoxypropyl chain increases flexibility (7 rotatable bonds in 899414-09-6) compared to rigid phenethyl groups (6 rotatable bonds in 900269-23-0) .
  • TPSA : Lower TPSA (~68.2 Ų) in methoxy-rich analogs vs. >90 Ų in hydroxylated derivatives, suggesting reduced solubility .

Q & A

Basic Question: What are the common synthetic routes for preparing chromeno-pyrimidine-dione derivatives, and what methodological considerations are critical for yield optimization?

Answer:
Chromeno-pyrimidine-dione derivatives are typically synthesized via oxidative cyclization or transition metal-catalyzed cross-coupling . For example:

  • Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature achieves yields up to 73% (e.g., ). This green approach avoids toxic reagents like Cr(VI) or DDQ.
  • Suzuki-Miyaura coupling employs Pd(dppf)Cl₂ catalysts in 1,4-dioxane/H₂O at 90°C, enabling aryl boronic acid substitutions ( ).
  • Microwave-assisted synthesis reduces reaction times and improves regioselectivity, as seen in related pyrimidine-thione derivatives ( ).
    Key considerations : Solvent polarity, oxidant selection (e.g., NaOCl vs. DDQ), and reaction time significantly impact purity and yield. Room-temperature reactions minimize side products, while Pd catalyst loading (0.05 mmol) optimizes cross-coupling efficiency .

Basic Question: Which analytical techniques are most reliable for confirming the structure of chromeno-pyrimidine-dione derivatives?

Answer:
Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous 3D atomic coordinates, as demonstrated for triazolopyridine derivatives (mean C–C bond precision: 0.002–0.006 Å) ( ).
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms regiochemistry ().
  • Mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
    Note : Computational tools (e.g., DFT) complement experimental data by predicting electronic properties and reactive sites .

Advanced Question: How can researchers resolve contradictions in biological activity data for structurally similar chromeno-pyrimidine-dione analogs?

Answer:
Contradictions often arise from substituent effects or assay variability . A systematic approach includes:

  • Structure-activity relationship (SAR) studies : Compare analogs with incremental substitutions (e.g., methoxy vs. chloro groups). For example, shows that 3-methoxypropyl chains enhance solubility but reduce target affinity compared to morpholinyl groups.
  • Dose-response profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., antiproliferative screens).
    Example : A compound showing weak activity in a kinase assay may exhibit potent in vivo effects due to prodrug activation .

Advanced Question: What strategies optimize reaction conditions for introducing 3-methoxypropyl or morpholinyl side chains into the chromeno-pyrimidine core?

Answer:

  • Base selection : Sodium hydride (NaH) in DMF facilitates nucleophilic substitutions at the pyrimidine N3 position ().
  • Temperature control : Reactions at 60–80°C prevent decomposition of heat-sensitive methoxypropyl intermediates ().
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during alkylation ( ).
    Case study : Substituting 3-methoxypropyl with morpholinyl groups requires anhydrous conditions and catalytic KI to enhance nucleophilicity .

Advanced Question: How can computational modeling guide the design of chromeno-pyrimidine-dione derivatives with enhanced target selectivity?

Answer:

  • Docking studies : Predict binding modes to biological targets (e.g., kinases or GPCRs). For example, highlights fluorinated imidazo-pyrimidines optimized for kinase inhibition via π-stacking with aromatic residues.
  • MD simulations : Assess conformational stability of substituents (e.g., methoxypropyl vs. morpholinyl) in aqueous vs. lipid environments.
  • ADMET profiling : Use tools like SwissADME to predict solubility (LogP) and metabolic stability.
    Key insight : Methoxy groups at the 4-phenyl position improve membrane permeability but may reduce metabolic half-life .

Basic Question: What are the typical applications of chromeno-pyrimidine-dione derivatives in medicinal chemistry research?

Answer:
These derivatives are explored for:

  • Antimicrobial activity : Analogues with thieno-pyrimidine cores show MIC values ≤1 µg/mL against S. aureus ( ).
  • Kinase inhibition : Fluorinated variants (e.g., ) target EGFR and VEGFR2.
  • Antiproliferative effects : Pyridopyrimidine-diones induce apoptosis in cancer cell lines via caspase-3 activation ().
    Methodological focus : Prioritize analogs with ClogP <5 and >3 hydrogen-bond donors for balanced bioavailability .

Advanced Question: How do solvent polarity and reaction pH influence the regioselectivity of chromeno-pyrimidine-dione cyclization?

Answer:

  • Polar aprotic solvents (e.g., DMF): Stabilize transition states in oxidative cyclization, favoring 6-membered ring formation ( ).
  • Acidic conditions (pH 4–5): Promote protonation of hydrazine intermediates, directing cyclization to the [2,3-d] position ( ).
  • Microwave irradiation : Enhances regioselectivity by uniformly heating reactive sites, as shown in pyrimidine-thione synthesis ( ).
    Data contradiction : Ethanol (polar protic) may reduce yield vs. DMF but improves green chemistry metrics .

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